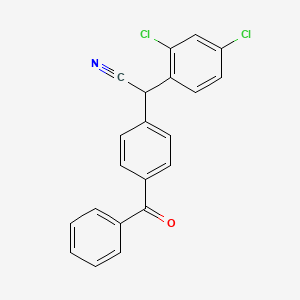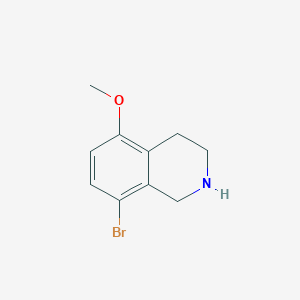
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile is an organic compound that features both benzoyl and dichlorophenyl groups attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzoylphenyl and 2,4-dichlorophenyl precursors.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile group, followed by nucleophilic substitution reactions to attach the benzoyl and dichlorophenyl groups.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the benzoyl and dichlorophenyl groups, which can stabilize intermediates in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Benzoylphenyl)-2-phenylacetonitrile: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
2-(4-Benzoylphenyl)-2-(2,4-difluorophenyl)acetonitrile: Fluorine substitution can lead to different chemical properties and biological effects.
2-(4-Benzoylphenyl)-2-(2,4-dibromophenyl)acetonitrile: Bromine substitution may enhance certain types of reactivity.
Uniqueness
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile is unique due to the presence of both benzoyl and dichlorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-10-11-18(20(23)12-17)19(13-24)14-6-8-16(9-7-14)21(25)15-4-2-1-3-5-15/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARHZDMYHQIOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)
![N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2969459.png)
![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)

![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2969467.png)



![1-(6-methylpyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2969474.png)

![ETHYL 4-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2969479.png)

